molecular formula C6H13NO2 B1200080 3-Amino-4-methylpentanoic acid CAS No. 5699-54-7

3-Amino-4-methylpentanoic acid

Cat. No.: B1200080
CAS No.: 5699-54-7
M. Wt: 131.17 g/mol
InChI Key: GLUJNGJDHCTUJY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is leucine 2,3-aminomutase, which catalyzes the conversion of L-leucine to this compound This interaction is crucial for the proper metabolism of leucine and the maintenance of amino acid balance in the body

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in amino acid sensing and metabolism, thereby influencing cellular growth and differentiation . Moreover, it may impact gene expression by acting as a substrate or regulator for enzymes involved in epigenetic modifications, such as histone acetyltransferases and deacetylases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, this compound may inhibit the activity of certain aminotransferases, thereby affecting amino acid metabolism . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on amino acid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic pathways and cellular stress responses . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as leucine 2,3-aminomutase, which catalyzes its formation from L-leucine . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in amino acid catabolism and anabolism. These interactions are essential for maintaining amino acid homeostasis in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to various cellular compartments . The distribution of this compound can affect its availability and activity, influencing its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise roles in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylpentanoic acid can be synthesized through various methods. One common approach involves the use of L-leucine as a starting material, which undergoes enzymatic transformation by leucine 2,3-aminomutase . Another method involves the chemical synthesis using intermediates like 4-methylpentanoic acid, which is then aminated to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms that express leucine 2,3-aminomutase. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-methylpentanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with AMPA receptors, which distinguishes it from other similar amino acids. Its role as a non-proteinogenic amino acid and its potential therapeutic applications further highlight its uniqueness.

Properties

IUPAC Name

3-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUJNGJDHCTUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863602
Record name beta-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-54-7
Record name β-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5699-54-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-amino-4-methylpentanoic acid impact the mTOR signaling pathway compared to leucine?

A: Research suggests that this compound exhibits only weak agonist activity on the mTOR signaling pathway compared to leucine. [] While leucine effectively stimulates the phosphorylation of 4E-BP1, a key indicator of mTOR activity, this compound shows significantly reduced potency. This difference highlights the importance of specific structural features in leucine for potent mTOR activation. You can find more details about this comparative study in the paper "Regulation of amino acid–sensitive TOR signaling by leucine analogues in adipocytes". []

Q2: Can Candida antarctica lipase A be used for selective deprotection of N-acylated this compound derivatives?

A: Yes, Candida antarctica lipase A (CAL-A) demonstrates remarkable chemoselectivity in hydrolyzing N-acylated tert-butyl esters of this compound. [] While CAL-A generally favors amide bond cleavage, its activity extends to subsequent tert-butyl ester hydrolysis in this specific case. This characteristic makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. For a deeper understanding of this enzymatic activity, refer to "Acylation of β‐Amino Esters and Hydrolysis of β‐Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst." []

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